N-(5-Amino-2-fluorophenyl)-2-(4-chlorophenyl)-acetamide
Overview
Description
N-(5-Amino-2-fluorophenyl)-2-(4-chlorophenyl)-acetamide is a useful research compound. Its molecular formula is C14H12ClFN2O and its molecular weight is 278.71 g/mol. The purity is usually 95%.
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Scientific Research Applications
X-ray Powder Diffraction in Pesticide Derivatives
N-aryl-2,4-dichlorophenoxyacetamide derivatives, including compounds structurally similar to N-(5-Amino-2-fluorophenyl)-2-(4-chlorophenyl)-acetamide, have been characterized using X-ray powder diffraction. These compounds exhibit potential as pesticides, with detailed experimental data on their crystal structures available (Olszewska, Pikus, & Tarasiuk, 2008).
Structural Analysis of Related Compounds
The structures of acetamide derivatives closely related to the compound of interest have been studied. These molecules exhibit a ‘V’ shape with aromatic planes and various intermolecular interactions, contributing to their 3-D molecular arrays. Such structural insights are crucial in understanding the molecular behavior of similar compounds (Boechat et al., 2011).
Metabolism Studies in Animals
Research on the metabolism of similar compounds, such as 3-chloro-4-fluoro-aniline in animals, has been conducted. This study sheds light on the metabolic pathways and potential metabolites of compounds structurally related to this compound, which is crucial for understanding its pharmacokinetics (Baldwin & Hutson, 1980).
Synthesis and Antimicrobial Activity
Studies on the synthesis of novel thiazolidinone and acetidinone derivatives, including compounds structurally akin to this compound, have been carried out. These studies include antimicrobial screening against various microorganisms, providing insights into the potential antibacterial and antifungal applications of such compounds (Mistry, Desai, & Intwala, 2009).
Potential Antipsychotic Properties
Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, including compounds similar to the one , has revealed antipsychotic-like profiles in behavioral animal tests. These compounds do not interact with dopamine receptors, unlike conventional antipsychotics, indicating a unique mechanism of action and potential therapeutic applications (Wise et al., 1987).
Design and Synthesis for Medicinal Chemistry
The design and synthesis of 1,3‐disubstituted‐1,4‐benzodiazepine derivatives have been explored, starting from compounds including 2-amino-4′-fluorobenzophenone. Such studies are vital for developing new pharmaceuticals with potential therapeutic benefits, including derivatives of this compound (Ghelani & Naliapara, 2016).
Spectrophotometric and HPLC Analysis of Related Compounds
Investigations into the kinetic behavior of related compounds in aqueous solutions have been performed using spectrophotometry and high-performance liquid chromatography (HPLC). This research provides valuable insights into the stability and reactivity of compounds similar to this compound under various conditions (Bernard et al., 1986).
Properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-(4-chlorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O/c15-10-3-1-9(2-4-10)7-14(19)18-13-8-11(17)5-6-12(13)16/h1-6,8H,7,17H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEWFDHCEWQTCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=C(C=CC(=C2)N)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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